N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features suggest interactions with cellular targets involved in cancer progression. Studies have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- The compound’s thiazole and isoquinoline moieties may contribute to neuroprotective effects. Investigations have focused on its ability to modulate neuronal pathways, reduce oxidative stress, and enhance neuronal survival. These properties make it a candidate for neurodegenerative disease research .
- Inflammation plays a crucial role in various diseases. Researchers have studied this compound’s anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- The cyclopropanecarboxamide scaffold has been associated with antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and parasites. Further research aims to optimize its activity and minimize toxicity .
- The compound’s cardiovascular effects have intrigued scientists. It may impact blood vessel function, platelet aggregation, and vascular tone. Investigations into its potential as an antiplatelet or vasodilator agent continue .
- Researchers have used this compound as a starting point for chemical biology studies. By modifying its structure, they aim to develop novel derivatives with improved properties. It serves as a valuable scaffold for drug design and optimization .
Anticancer Activity
Neuroprotective Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Cardiovascular Applications
Chemical Biology and Drug Design
Mechanism of Action
Isoquinolines
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a strong odor, and is used in making dyes, drugs, and insecticides .
Thiazoles
Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives. Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-16(21-8-7-12-3-1-2-4-14(12)10-21)9-15-11-24-18(19-15)20-17(23)13-5-6-13/h1-4,11,13H,5-10H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXRCMVQUSLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.